WT161 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) []. It belongs to a class of compounds known as hydroxamic acid-based HDAC inhibitors []. WT161 has emerged as a promising agent for research in various cancer types, including multiple myeloma [], breast cancer [], osteosarcoma [], and mantle cell lymphoma [], due to its ability to disrupt protein homeostasis and induce apoptosis in cancer cells.
Mechanism of Action
WT161 primarily exerts its biological effects by selectively inhibiting HDAC6 []. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins involved in various cellular processes, including protein degradation, cell signaling, and aggresome formation.
Inhibition of HDAC6: WT161 binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity []. This leads to the accumulation of acetylated proteins, disrupting cellular functions that HDAC6 normally regulates.
Disruption of Aggresome Formation: HDAC6 plays a crucial role in aggresome formation, a cellular process that sequesters misfolded proteins for degradation. By inhibiting HDAC6, WT161 disrupts aggresome formation, leading to the accumulation of misfolded proteins and inducing cellular stress [].
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to HDAC6 inhibition triggers ER stress, activating the unfolded protein response (UPR) []. The UPR aims to restore protein homeostasis, but prolonged ER stress can lead to apoptosis.
Activation of Apoptosis: WT161, through the induction of ER stress and other mechanisms, can activate apoptotic pathways in cancer cells, leading to cell death [].
Cancer Research:
Multiple Myeloma: WT161 demonstrates significant anti-tumor activity in multiple myeloma models, both alone and in combination with proteasome inhibitors like bortezomib []. It overcomes bortezomib resistance and enhances cytotoxicity, even in the presence of bone marrow stromal cells [].
Breast Cancer: WT161 exhibits anti-tumor effects in breast cancer cell lines by downregulating growth factor receptors such as EGFR, HER2, and ERα []. It also synergistically enhances bortezomib-induced cytotoxicity in bortezomib-resistant breast cancer cells [].
Osteosarcoma: WT161 suppresses cell growth and induces apoptosis in osteosarcoma cells []. It shows synergistic inhibition with 5-fluorouracil (5-FU) in vitro and in vivo, suggesting a potential combination therapy approach [].
Mantle Cell Lymphoma: WT161 disrupts hsp90 function and abrogates aggresome formation in mantle cell lymphoma cells []. In combination with carfilzomib, it enhances ER stress and synergistically induces apoptosis [].
B-cell Acute Lymphoblastic Leukemia (B-ALL): Studies suggest that HDAC inhibitors, particularly those targeting HDAC1 and HDAC2, might be potential therapeutic options for B-ALL []. While WT161's specific role in B-ALL requires further investigation, its selectivity for HDAC6 and its efficacy in other hematological malignancies warrant further exploration in this context.
Inflammatory Diseases:
Colitis: Research indicates that WT161 might be a potential therapeutic agent for inflammatory bowel diseases like colitis []. It exerts a protective role in a colitis model by targeting the NLRP3 inflammasome, a key component of the inflammatory response [].
Related Compounds
Tubacin
Compound Description: Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6). [] It has been shown to enhance the cytotoxicity of bortezomib in multiple myeloma cells by blocking aggresomal breakdown of polyubiquitinated misfolded proteins. []
Relevance: Tubacin served as an early proof-of-concept for targeting HDAC6 in multiple myeloma, but its pharmacological limitations led to the development of WT161, a more potent, selective, and bioavailable HDAC6 inhibitor. [] Both Tubacin and WT161 target HDAC6 and disrupt protein homeostasis, leading to anti-cancer effects.
Trichostatin A (TsA)
Compound Description: Trichostatin A is a pan-histone deacetylase (HDAC) inhibitor, meaning it inhibits a broad range of HDAC enzymes. [] It is often used as a control compound in studies investigating the effects of more selective HDAC inhibitors, such as WT161.
Relevance: Trichostatin A serves as a comparative compound to WT161, highlighting the importance of HDAC6 selectivity. While both compounds modulate histone acetylation, Trichostatin A's broad-spectrum activity can lead to unwanted off-target effects, while WT161's selectivity for HDAC6 may offer a more targeted approach. []
Romidepsin (Depsipeptide)
Compound Description: Romidepsin is a selective inhibitor of class I HDACs, particularly HDAC1. [] It induces cell death and inhibits proliferation in myeloma cells and immune cells, including T cells. []
BG45
Compound Description: BG45 is a selective inhibitor of HDAC3. [] It has demonstrated the ability to induce T cell activation and reduce the frequency of regulatory T cells in the bone marrow microenvironment of multiple myeloma. []
Relevance: BG45 and WT161 highlight the distinct roles of different HDAC enzymes in the immune response to cancer. [] Both compounds modulate the immune landscape, but they target distinct HDAC enzymes. BG45 focuses on HDAC3, while WT161 targets HDAC6.
Panobinostat (LBH589)
Compound Description: Panobinostat is a pan-HDAC inhibitor, similar to Trichostatin A, that targets a broad range of HDAC enzymes. [] It has shown preclinical activity against mantle cell lymphoma, inducing endoplasmic reticulum (ER) stress and apoptosis, particularly when combined with proteasome inhibitors like bortezomib. []
Carfilzomib
Compound Description: Carfilzomib is a second-generation proteasome inhibitor used in the treatment of multiple myeloma and other hematological malignancies. [] It irreversibly inhibits the proteasome, leading to the accumulation of misfolded proteins and cell death.
Relevance: Carfilzomib's mechanism of action complements that of WT161. [] Carfilzomib blocks the proteasomal degradation of misfolded proteins, while WT161 inhibits HDAC6, which is involved in the aggresomal pathway, another cellular mechanism for dealing with misfolded proteins. This synergistic effect makes their combination a promising therapeutic strategy.
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil is a pyrimidine analog antimetabolite drug used in cancer treatment. [] It disrupts DNA and RNA synthesis, ultimately leading to cell death.
Relevance: 5-Fluorouracil demonstrates synergistic anti-cancer activity when combined with WT161 in osteosarcoma models. [] While their mechanisms differ, their combined effect enhances cell death in cancer cells. This synergistic interaction makes them a potential combination therapy for osteosarcoma.
Bortezomib (Velcade)
Compound Description: Bortezomib is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. [] It blocks the proteasome's chymotrypsin-like activity, leading to the accumulation of misfolded proteins and apoptosis.
Relevance: Similar to carfilzomib, Bortezomib's mechanism of action synergizes with WT161 by further disrupting protein homeostasis in cancer cells. [, ] Both proteasome inhibitors enhance the effects of WT161, suggesting a valuable combination strategy for treating multiple myeloma and mantle cell lymphoma.
JQ12
Compound Description: JQ12 is a selective inhibitor of HDAC1 and HDAC2. [] It exhibits anti-cancer effects in preclinical models of cutaneous T-cell lymphoma (CTCL) by inhibiting tumor growth and reducing disease severity.
Relevance: JQ12, like WT161, highlights the therapeutic potential of targeting specific HDAC enzymes in cancer. [] While WT161 focuses on HDAC6, JQ12 selectively inhibits HDAC1 and HDAC2, demonstrating the diverse roles of HDAC family members in cancer development and progression.
AR42
Compound Description: AR42 is a pan-HDAC inhibitor with demonstrated efficacy in preclinical models of cutaneous T-cell lymphoma (CTCL). [] It effectively reverses severe dermatologic disease in the IL-15 transgenic mouse model of CTCL.
Relevance: AR42, like WT161, showcases the potential of HDAC inhibition as a therapeutic strategy in CTCL. [] While AR42 displays a broader HDAC inhibition profile, WT161's selectivity for HDAC6 may offer a more targeted approach with potentially fewer off-target effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Valiglurax, also known as VU0652957 and VU2957, is a potent, selective, CNS penetrant, and orally bioavailable mGlu4 PAM. VU2957 possessed attractive in vitro and in vivo pharmacological and DMPK properties across species. VU2957 was evaluated as a preclinical development candidate for the treatment of Parkinson’s disease.
Valibose An α-glucosidase inhibitor potentially for the treatment of diabetes. Valibose significantly decreased postprandial and fasting blood glucose, urine glucose, and reduced the levels of serum fructosamine. Valibose also decreased plasma triglyceride and cholesterol levels. Valibose ameliorated metabolic disturbance of glucose and lipids. In addition, valibose markedly reduced level of serum NAG and BUN, and decreased the weight index of kidney.
Valganciclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults with AIDS. Valganciclovir hydrochloride is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases. CMV diseases, including CMV retinitis, can be opportunistic infections(OIs) of HIV.
Valganciclovir Hydrochloride is a hydrochloride salt form of valganciclovir, a prodrug form of ganciclovir, a nucleoside analog of 2'-deoxyguanosine, with antiviral activity. After phosphorylation, valganciclovir is incorporated into DNA, resulting in inhibition of viral DNA polymerase, and viral replication. A ganciclovir prodrug and antiviral agent that is used to treat CYTOMEGALOVIRUS RETINITIS in patients with AIDS, and for the prevention of CYTOMEGALOVIRUS INFECTIONS in organ transplant recipients who have received an organ from a CMV-positive donor. See also: Valganciclovir (is salt form of).
Alfentanil Hydrochloride is the hydrochloride salt of alfentanil, a synthetic short-acting opioid with analgesic and local anesthesia enhancing activity. Alfentanil primarily binds to mu-opioid receptor, a G-protein-coupled receptor, thereby mimicking the actions of morphine, the prototypical mu receptor agonist. This agent induces anti-nociception responses mediated through inhibiting the release of various neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline; in addition, the release of vasopressin, somatostatin, insulin and glucagon are also inhibited. A short-acting opioid anesthetic and analgesic derivative of FENTANYL. It produces an early peak analgesic effect and fast recovery of consciousness. Alfentanil is effective as an anesthetic during surgery, for supplementation of analgesia during surgical procedures, and as an analgesic for critically ill patients. See also: Alfentanil (has active moiety).